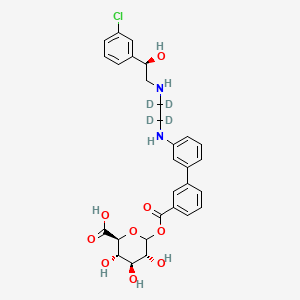

Solabegron acyl Glucuronide-d4

Description

Solabegron acyl Glucuronide-d4 (C₂₉D₄H₂₇ClN₂O₉, MW: 591.042) is a deuterium-labeled metabolite of solabegron, a β3-adrenoceptor agonist under investigation for conditions like overactive bladder . As an acyl glucuronide, it results from the conjugation of solabegron’s carboxylic acid group with glucuronic acid via an ester bond, a common Phase II metabolic pathway. The incorporation of four deuterium atoms at specific positions enhances its utility as a stable internal standard in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies, minimizing interference from endogenous compounds .

Properties

Molecular Formula |

C29H31ClN2O9 |

|---|---|

Molecular Weight |

591.0 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-6-[3-[3-[[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-1,1,2,2-tetradeuterioethyl]amino]phenyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C29H31ClN2O9/c30-20-8-2-6-18(13-20)22(33)15-31-10-11-32-21-9-3-5-17(14-21)16-4-1-7-19(12-16)28(39)41-29-25(36)23(34)24(35)26(40-29)27(37)38/h1-9,12-14,22-26,29,31-36H,10-11,15H2,(H,37,38)/t22-,23-,24-,25+,26-,29?/m0/s1/i10D2,11D2 |

InChI Key |

XLFKMKFHODTQTH-XAWNVUNXSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])NC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)NC[C@@H](C4=CC(=CC=C4)Cl)O |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC(=CC=C3)NCCNCC(C4=CC(=CC=C4)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Solabegron acyl Glucuronide-d4 involves the conjugation of Solabegron with α-D-glucuronic acid in the presence of UDP-glucuronosyltransferase (UGT) enzymes . The reaction typically occurs in a phosphate buffer containing magnesium chloride at a pH of 7.4 and is conducted at 37°C for one hour . The reaction is quenched by adding ice-cold acetonitrile .

Industrial Production Methods

Industrial production of Solabegron acyl Glucuronide-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and controlled reaction conditions to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Solabegron acyl Glucuronide-d4 undergoes several types of chemical reactions, including:

Hydrolysis: The compound can hydrolyze to form Solabegron and glucuronic acid.

Transacylation: This reaction involves the transfer of the acyl group to other nucleophiles, such as proteins.

Acyl Migration: The acyl group can migrate to different positions on the glucuronic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include water for hydrolysis and various nucleophiles for transacylation reactions. The reactions typically occur under physiological conditions, such as a pH of 7.4 and a temperature of 37°C .

Major Products Formed

The major products formed from these reactions include Solabegron, glucuronic acid, and various acylated proteins .

Scientific Research Applications

Solabegron acyl Glucuronide-d4 has several scientific research applications, including:

Pharmacokinetic Studies: It is used to study the metabolism and excretion of Solabegron in the body.

Toxicology Studies: The compound helps in understanding the potential toxic effects of Solabegron and its metabolites.

Drug Development: It aids in the development of new drugs by providing insights into the metabolic pathways and potential interactions of Solabegron.

Mechanism of Action

Solabegron acyl Glucuronide-d4 exerts its effects by interacting with β3 adrenergic receptors. These receptors mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins, leading to the regulation of lipolysis and thermogenesis . The acyl glucuronide form enhances the solubility and excretion of Solabegron, facilitating its removal from the body .

Comparison with Similar Compounds

Comparison with Non-Deuterated Solabegron Acyl Glucuronide

The non-deuterated form (C₂₈H₃₁ClN₂O₈, MW: 587.02) shares identical pharmacological activity but differs in isotopic composition, affecting analytical performance. Key distinctions include:

The deuterated form’s higher mass shifts its chromatographic retention time, avoiding overlap with the parent compound in LC-MS, thus improving quantification accuracy .

Comparison with Other Deuterated Acyl Glucuronides

(a) Solabegron Acyl Glucuronide-d8

A more heavily deuterated variant (C₂₇¹³C₂H₂₇D₄ClN₂O₉, MW: 593.03) incorporates ¹³C and ²H isotopes. While both d4 and d8 versions serve as reference standards, the d8 form offers higher mass differentiation for multiplexed assays but at increased synthesis cost .

(b) Tizoxanide-d4 Glucuronide

Tizoxanide-d4 Glucuronide (C₂₃¹³C₂H₁₉D₄ClN₂O₉, MW: 444.46) is another deuterated acyl glucuronide used to study the antiparasitic drug tizoxanide. Unlike solabegron’s metabolite, it forms a sodium salt (improving solubility) and is utilized in pharmacokinetic studies of nitazoxanide .

Comparison with Other Acyl Glucuronides

(a) Zomepirac Glucuronide

Zomepirac glucuronide (C₂₄H₂₃ClN₂O₈, MW: 502.9) exemplifies the instability of acyl glucuronides, with a half-life of 27 minutes at pH 7.4 due to rapid acyl migration . In contrast, solabegron acyl glucuronide-d4 demonstrates greater stability under controlled storage (2–8°C, protected from light) .

(b) 4'-Hydroxy Atomoxetine Glucuronide

This metabolite (C₂₆H₃₁NO₁₀, MW: 517.5) of the ADHD drug atomoxetine is an acyl glucuronide with similar reactivity. However, its deuterated analogs are less commonly used, reflecting solabegron’s niche in bladder therapeutics .

Comparison with O-Glucuronides

Unlike acyl glucuronides, O-glucuronides (e.g., apigenin 7-glucuronide, C₂₁H₁₈O₁₁, MW: 446.37) form ether or phenolic bonds, which are chemically stable and less prone to hydrolysis or adduct formation . Solabegron acyl glucuronide-d4’s ester bond makes it more reactive, necessitating careful handling to prevent degradation during analysis .

General Stability and Analytical Considerations for Acyl Glucuronides

Acyl glucuronides are labile metabolites with pH-dependent stability. Key findings include:

- Solabegron acyl Glucuronide-d4 : Stable at 2–8°C but degrades at physiological pH, requiring immediate freezing after collection .

- Zomepirac Glucuronide : Rapid isomerization at pH 7.4 limits its detectability in plasma .

Data Tables

Table 1: Structural and Analytical Comparison of Selected Glucuronides

Table 2: Isotopic Variants of Solabegron Acyl Glucuronide

| Isotope Label | Molecular Formula | Use Case | Advantage |

|---|---|---|---|

| None | C₂₈H₃₁ClN₂O₈ | Metabolite profiling | Baseline for deuterated analogs |

| d4 | C₂₉D₄H₂₇ClN₂O₉ | High-precision quantification | Avoids matrix interference |

| d8 | C₂₇¹³C₂H₂₇D₄ClN₂O₉ | Multiplexed assays | Enhanced mass shift |

Q & A

What analytical methodologies are recommended for quantifying Solabegron acyl Glucuronide-d4 in biological matrices?

Category: Basic

Answer: Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying Solabegron acyl Glucuronide-d4. Deuterium labeling (d4) improves specificity by distinguishing the analyte from endogenous glucuronides via mass shift . To ensure accuracy:

- Use stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

- Optimize chromatographic conditions (e.g., reverse-phase columns with acidic mobile phases) to separate isomers caused by acyl migration .

- Validate methods per FDA/EMA guidelines, including stability tests under varying pH and temperature conditions .

How does the intrinsic instability of acyl glucuronides influence experimental design for pharmacokinetic studies of Solabegron acyl Glucuronide-d4?

Category: Advanced

Answer: Acyl glucuronides undergo hydrolysis and acyl migration, complicating pharmacokinetic analyses. To mitigate this:

- Sample Handling: Collect blood/plasma samples in pre-chilled tubes with esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) and stabilize pH to 4–5 to slow degradation .

- Storage: Freeze samples at -80°C immediately post-collection; avoid freeze-thaw cycles .

- Data Interpretation: Quantify both parent compound and isomers using time-course studies to account for interconversion. Report results as "total acyl glucuronide" if isomerization is significant .

What strategies are effective in resolving contradictory data on β3-adrenoceptor (β3-AR) selectivity assays involving Solabegron and its metabolites?

Category: Advanced

Answer: Contradictions in β3-AR selectivity may arise from receptor density variations or assay conditions. To address this:

- Standardize Cell Models: Use transfected cells (e.g., CHO-K1) with controlled β3-AR expression levels to minimize variability .

- Functional Assays: Compare cAMP accumulation (β3-AR) vs. contractility assays (β1/β2-AR) to assess selectivity ratios .

- Control Agonists: Include reference agonists (e.g., vibegron) to benchmark intrinsic activity (IA) and receptor density-dependent effects .

How can researchers differentiate Solabegron acyl Glucuronide-d4 from its non-deuterated counterpart in metabolic stability studies?

Category: Basic

Answer: Deuterium labeling introduces a +4 Da mass shift detectable via high-resolution MS. Key steps include:

- MS Parameters: Use electrospray ionization (ESI) in negative ion mode and monitor transitions specific to the deuterated fragment ions .

- Chromatography: Employ hydrophilic interaction liquid chromatography (HILIC) to resolve polar glucuronides from unreacted aglycones .

- Cross-Validation: Compare retention times and fragmentation patterns with synthetic reference standards .

What are the critical considerations for designing in vitro assays to study the protein adduction potential of Solabegron acyl Glucuronide-d4?

Category: Advanced

Answer: Acyl glucuronides can covalently bind proteins, triggering toxicity. To evaluate adduction:

- Incubation Conditions: Use human serum albumin (HSA) or hepatocytes at physiological pH (7.4) and 37°C to mimic in vivo reactivity .

- Detection Methods: Employ immunoblotting with anti-glucuronide antibodies or LC-MS/MS to identify adducts .

- Kinetic Analysis: Measure adduct formation over time to calculate rate constants and compare with known toxic glucuronides (e.g., diclofenac acyl glucuronide) .

How should researchers address the potential for isotopic dilution when using Solabegron acyl Glucuronide-d4 as an internal standard?

Category: Advanced

Answer: Isotopic dilution occurs if the deuterated standard exchanges protons with the matrix. Mitigation strategies include:

- Stable Isotope Placement: Ensure deuterium atoms are positioned in non-labile positions (e.g., away from hydroxyl groups) .

- Matrix Matching: Prepare calibration curves in the same biological matrix to account for dilution effects .

- Quality Controls: Spike recovery tests at low, medium, and high concentrations to validate standard integrity .

What pharmacological parameters are essential to evaluate when comparing Solabegron acyl Glucuronide-d4 with other β3-AR agonists?

Category: Basic

Answer: Key parameters include:

- Selectivity Ratio: Calculate EC50 values for β3-AR vs. β1/β2-AR using cAMP assays .

- Intrinsic Activity (IA): Normalize IA to a full agonist (e.g., isoproterenol) to assess efficacy .

- Metabolic Stability: Measure half-life in human liver microsomes and identify cytochrome P450 isoforms involved .

How can researchers optimize in vivo studies to account for interspecies differences in Solabegron acyl Glucuronide-d4 metabolism?

Category: Advanced

Answer: Species-specific glucuronidation rates necessitate:

- Preclinical Models: Use humanized transgenic mice expressing human UDP-glucuronosyltransferases (UGTs) .

- Tissue Sampling: Collect bile and urine for metabolite profiling, as rodents exhibit higher biliary excretion of glucuronides .

- Dose Adjustment: Scale doses based on allometric principles and UGT activity differences .

What structural features of Solabegron acyl Glucuronide-d4 contribute to its susceptibility to enzymatic hydrolysis?

Category: Basic

Answer: Hydrolysis is influenced by:

- Acyl Group Stability: Electron-withdrawing groups near the glucuronide bond increase resistance to β-glucuronidases .

- Steric Hindrance: Bulky substituents on the aglycone reduce access to hydrolytic enzymes .

- Deuterium Effects: Kinetic isotope effects from deuterium may slightly slow enzymatic cleavage .

What experimental controls are critical when assessing the immunogenicity of Solabegron acyl Glucuronide-d4-protein adducts?

Category: Advanced

Answer: To validate immune responses:

- Negative Controls: Include samples without glucuronide exposure to rule out non-specific antibody binding .

- Competition Assays: Pre-incubate antibodies with soluble adducts to confirm binding specificity .

- In Vivo Models: Use transgenic mice expressing human MHC molecules to assess adaptive immune responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.